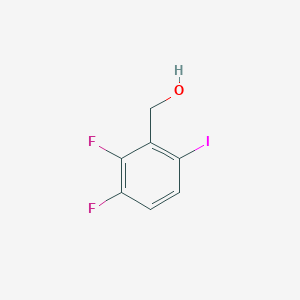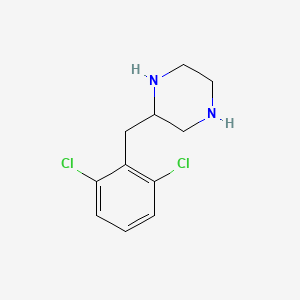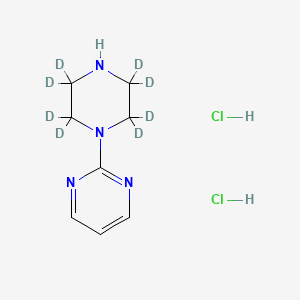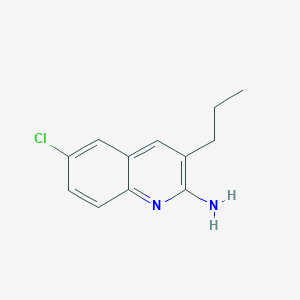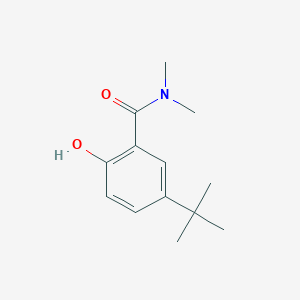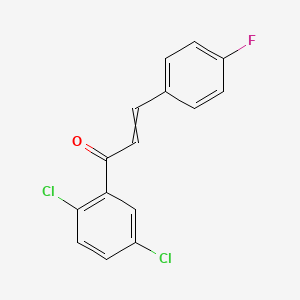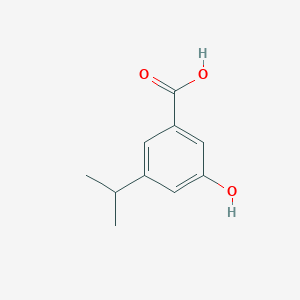
3-Hydroxy-5-isopropylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-HYDROXY-5-(PROPAN-2-YL)BENZOIC ACID can be achieved through several methods. One common approach involves the hydroxylation of 5-isopropylbenzoic acid using suitable oxidizing agents. Another method includes the Friedel-Crafts alkylation of benzoic acid followed by selective hydroxylation.
Industrial Production Methods: In industrial settings, the production of 3-HYDROXY-5-(PROPAN-2-YL)BENZOIC ACID typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize catalysts and optimized reaction conditions to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: 3-HYDROXY-5-(PROPAN-2-YL)BENZOIC ACID can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, yielding 5-isopropylbenzoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of 5-isopropylbenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-HYDROXY-5-(PROPAN-2-YL)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-HYDROXY-5-(PROPAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The isopropyl group can affect the compound’s hydrophobicity and overall molecular conformation, impacting its interactions with enzymes and receptors.
Comparison with Similar Compounds
3-HYDROXYBENZOIC ACID: Lacks the isopropyl group, resulting in different chemical and biological properties.
5-ISOPROPYLBENZOIC ACID:
SALICYLIC ACID (2-HYDROXYBENZOIC ACID): Similar structure but with the hydroxyl group in a different position, leading to distinct properties and uses.
Uniqueness: 3-HYDROXY-5-(PROPAN-2-YL)BENZOIC ACID is unique due to the presence of both the hydroxyl and isopropyl groups, which confer specific chemical reactivity and potential biological activities not found in its analogs.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-hydroxy-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6,11H,1-2H3,(H,12,13) |
InChI Key |
PVHSNNNKUSHTTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


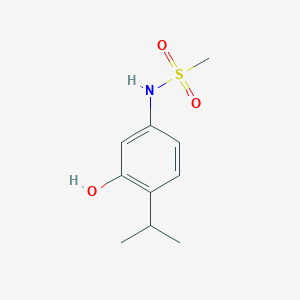
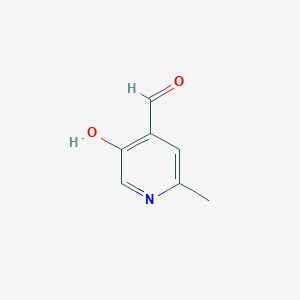
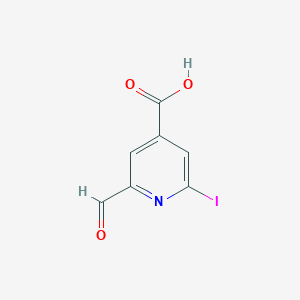
![1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)
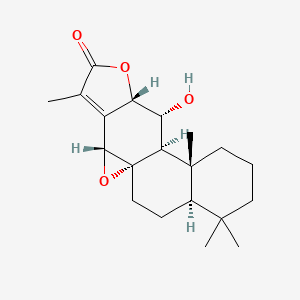
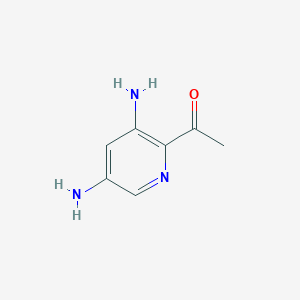
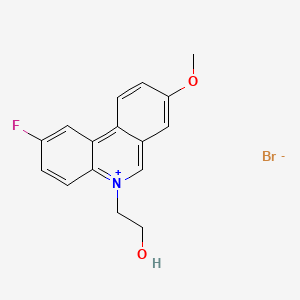
![[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)
